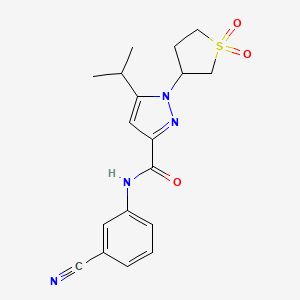
4-(BUTYLAMINO)-6-(4-TERT-BUTYLPHENYL)-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(BUTYLAMINO)-6-(4-TERT-BUTYLPHENYL)-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE is a synthetic organic compound that belongs to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(BUTYLAMINO)-6-(4-TERT-BUTYLPHENYL)-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:
Formation of the Pyrimidine Ring: Starting with a suitable precursor such as 4-tert-butylbenzaldehyde, the pyrimidine ring can be constructed through a series of condensation reactions with appropriate amines and thiols.
Introduction of the Butylamino Group: The butylamino group can be introduced via nucleophilic substitution reactions using butylamine.
Addition of the Methylthio Group: The methylthio group can be added through thiolation reactions using methylthiolating agents.
Formation of the Carbonitrile Group: The carbonitrile group can be introduced through cyanation reactions using reagents like cyanogen bromide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(BUTYLAMINO)-6-(4-TERT-BUTYLPHENYL)-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonitrile group to primary amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the amino and methylthio groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Exploration as a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: Use in the development of agrochemicals or materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(BUTYLAMINO)-6-(4-TERT-BUTYLPHENYL)-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE would depend on its specific application. In medicinal chemistry, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-6-(4-tert-butylphenyl)-2-(methylthio)pyrimidine-5-carbonitrile
- 4-(Butylamino)-6-phenyl-2-(methylthio)pyrimidine-5-carbonitrile
- 4-(Butylamino)-6-(4-tert-butylphenyl)-2-thiopyrimidine-5-carbonitrile
Uniqueness
4-(BUTYLAMINO)-6-(4-TERT-BUTYLPHENYL)-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE is unique due to the specific combination of functional groups and the tert-butylphenyl moiety, which can impart distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
4-(butylamino)-6-(4-tert-butylphenyl)-2-methylsulfanylpyrimidine-5-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4S/c1-6-7-12-22-18-16(13-21)17(23-19(24-18)25-5)14-8-10-15(11-9-14)20(2,3)4/h8-11H,6-7,12H2,1-5H3,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJOHRCDPOPEUMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=NC(=NC(=C1C#N)C2=CC=C(C=C2)C(C)(C)C)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[2-Methyl-6-(4-methylphenyl)pyrimidin-4-yl]amino}phenol](/img/structure/B7834512.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(4-methoxyphenyl)-2-methylpyrimidin-4-amine](/img/structure/B7834521.png)
![1-(4-{[6-(3-METHYLPHENYL)-2-[(2-METHYLPROPYL)SULFANYL]PYRIMIDIN-4-YL]AMINO}PHENYL)ETHAN-1-ONE](/img/structure/B7834522.png)
![1-(4-{[6-(4-METHYLPHENYL)-2-[(2-METHYLPROPYL)SULFANYL]PYRIMIDIN-4-YL]AMINO}PHENYL)ETHAN-1-ONE](/img/structure/B7834532.png)
![1-[6-(4-METHYLPHENYL)-2-[(2-METHYLPROPYL)SULFANYL]PYRIMIDIN-4-YL]PIPERIDINE-4-CARBOXAMIDE](/img/structure/B7834536.png)
![1-[2-(BENZYLSULFANYL)-6-(4-METHYLPHENYL)PYRIMIDIN-4-YL]PIPERIDINE-4-CARBOXAMIDE](/img/structure/B7834537.png)
![N-[(FURAN-2-YL)METHYL]-6-(4-METHYLPHENYL)-2-{[(4-METHYLPHENYL)METHYL]SULFANYL}PYRIMIDIN-4-AMINE](/img/structure/B7834547.png)
![3-[5-amino-4-(1H-benzimidazol-2-yl)-3-oxo-2H-pyrrol-1-yl]benzonitrile](/img/structure/B7834555.png)
![5-amino-4-(1H-benzimidazol-2-yl)-1-[3,5-bis(trifluoromethyl)phenyl]-2H-pyrrol-3-one](/img/structure/B7834566.png)
![5-amino-1-[(2-fluorophenyl)methyl]-4-(6-methyl-1H-benzimidazol-2-yl)-2H-pyrrol-3-one](/img/structure/B7834578.png)
![4-(4-TERT-BUTYLPHENYL)-6-[(2-FLUOROPHENYL)AMINO]-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE](/img/structure/B7834582.png)
![4-(4-TERT-BUTYLPHENYL)-6-[(2,4-DIMETHOXYPHENYL)AMINO]-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE](/img/structure/B7834585.png)
![4-(4-TERT-BUTYLPHENYL)-6-[(2,5-DIMETHOXYPHENYL)AMINO]-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE](/img/structure/B7834589.png)
